molecular formula C17H18BrN3O4 B2764283 Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate CAS No. 1384675-52-8

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate

Cat. No.: B2764283
CAS No.: 1384675-52-8
M. Wt: 408.252
InChI Key: OGSVPTBAGNDCQK-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate is a useful research compound. Its molecular formula is C17H18BrN3O4 and its molecular weight is 408.252. The purity is usually 95%.
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Scientific Research Applications

Photodegradation and Environmental Applications The study of photodegradation processes, including the identification of photo-oxidation products of similar compounds, offers insight into environmental pathways and degradation mechanisms. For instance, the photo-oxidation products of ethyl N-phenyl-carbamate were identified, highlighting the potential environmental fate of related compounds (Beachell & Chang, 1972)[https://consensus.app/papers/photodegradation-model-systems-beachell/e41a4dd8c9865aad9e0e802ba84d3fb1/?utm_source=chatgpt]. Understanding these processes is crucial for assessing environmental impact and for the development of photostable materials or degradation-resistant compounds.

Cancer Research and Antimitotic Agents Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate may serve as a structural framework for developing antimitotic agents. Similar compounds have been synthesized and tested for antileukemic activity, showing significant effects against lymphocytic leukemia in mice (Anderson & Halat, 1979)[https://consensus.app/papers/antileukemic-activity-derivatives-anderson/ed47705284345e2f92dcb1f13dd84892/?utm_source=chatgpt]. Such studies underline the potential of related carbamate compounds in cancer research, particularly in the synthesis of new antimitotic agents with improved efficacy and specificity.

Synthetic Chemistry and Material Science In synthetic chemistry, compounds like this compound can be pivotal in the development of new materials. The thermal decomposition of similar carbamates has been studied to understand their stability and reactivity under various conditions (Daly & Ziolkowski, 1971)[https://consensus.app/papers/thermal-decompositions-carbamates-ethyl-daly/6402faa1412b5f948d5ca8dfc0b1a04f/?utm_source=chatgpt]. This knowledge is vital for designing materials with specific thermal properties for applications in electronics, coatings, and pharmaceuticals.

Antimicrobial Applications The synthesis and characterization of compounds with similar structures have been explored for their potential antimicrobial properties. For example, substituted phenyl azetidines have been synthesized and evaluated as potential antimicrobial agents (Doraswamy & Ramana, 2013)[https://consensus.app/papers/synthesis-characterization-substituted-phenyl-doraswamy/430bbb2b3e635271812ea6b0e6f765b7/?utm_source=chatgpt]. Research in this area could lead to the development of new antimicrobial agents to combat resistant bacterial strains.

Properties

IUPAC Name

ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4/c1-4-25-17(24)20(2)12-7-5-11(6-8-12)19-16(23)14-9-13(18)15(10-22)21(14)3/h5-10H,4H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSVPTBAGNDCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N2C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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